![molecular formula C17H26N2O3S B2849342 1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705062-16-3](/img/structure/B2849342.png)
1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
The compound is a derivative of bipiperidine, which is a type of organic compound containing two piperidine rings . It also contains a benzenesulfonyl group, which is an organosulfur compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are typically prepared from the sulfonation of benzene using concentrated sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents .Scientific Research Applications
Materials Science and Nonlinear Optics
Research has demonstrated the preparation and analysis of colorless 4-amino-1-methylpyridinium benzenesulfonate salts, derived from reactions involving benzenesulfonyl components, for applications in second-order nonlinear optics. These compounds were found to crystallize into noncentrosymmetric structures, crucial for nonlinear optical applications, highlighting the utility of benzenesulfonyl derivatives in developing materials with specific optical properties (Anwar et al., 2000).
Catalysis
Sulfonated Schiff base copper(II) complexes, incorporating benzenesulfonate ligands, have shown efficiency and selectivity as catalysts in the oxidation of alcohols. These complexes act as tridentate chelating species and have been applied in homogeneous peroxidative oxidation of primary and secondary alcohols, demonstrating the catalytic potential of benzenesulfonyl-containing compounds in organic transformations (Hazra et al., 2015).
Organic Synthesis
The synthesis of novel chiral compounds such as (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate showcases the role of benzenesulfonyl derivatives in the preparation of chiral molecules, which are important in the development of enantioselective synthetic methodologies (Al–Douh, 2012).
Potential Pharmaceutical Applications
While the request specifically excludes drug-related information, it's worth noting that the structural motifs similar to 1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine are explored in the synthesis of compounds with potential biological activities. For instance, compounds with benzenesulfonyl functionalities have been evaluated for their antioxidant and antimicrobial potential, underscoring the relevance of such structures in developing therapeutic agents (Harini et al., 2014).
Safety and Hazards
Future Directions
The future directions in the research and application of this compound would depend on its specific properties and potential uses. For instance, sulfone chemistry, which includes compounds like benzenesulfonyl derivatives, is an active area of research with potential applications in various fields .
Mechanism of Action
Target of Action
Benzenesulfonyl derivatives have been reported to inhibit human neutrophil elastase (hne) . hNE is a serine proteinase that plays a crucial role in the immune response .
Mode of Action
Benzenesulfonyl derivatives have been evaluated as competitive inhibitors of hne . This suggests that 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine might interact with its target by competing with the substrate for the active site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of hne can affect various biochemical pathways related to inflammation and immune response .
Result of Action
The inhibition of hne can potentially lead to a decrease in inflammation and immune response .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-9-11-18(12-10-16)15-7-13-19(14-8-15)23(20,21)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSOMZIZBQCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine |
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